molecular formula C21H17ClN4O2S B11474061 5-amino-2-(2-chlorophenyl)-N-(3-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide

5-amino-2-(2-chlorophenyl)-N-(3-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B11474061
M. Wt: 424.9 g/mol
InChI Key: HDXMSKOJBZHEBU-UHFFFAOYSA-N
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Description

5-amino-2-(2-chlorophenyl)-N-(3-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with amino, chlorophenyl, methoxyphenyl, and carboxamide groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(2-chlorophenyl)-N-(3-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable nitrile, under acidic or basic conditions.

    Substitution Reactions:

    Amination and Carboxamide Formation: The amino group is introduced via amination reactions, and the carboxamide group is formed through amidation reactions using appropriate reagents like carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-amino-2-(2-chlorophenyl)-N-(3-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of advanced materials and chemical processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of 5-amino-2-(2-chlorophenyl)-N-(3-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-chlorophenyl (phenyl)methanol
  • 3-ethyl-5-methyl-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate

Uniqueness

Compared to similar compounds, 5-amino-2-(2-chlorophenyl)-N-(3-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide stands out due to its unique thieno[2,3-d]pyrimidine core and the specific arrangement of functional groups

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

5-amino-2-(2-chlorophenyl)-N-(3-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H17ClN4O2S/c1-11-16-17(23)18(20(27)25-12-6-5-7-13(10-12)28-2)29-21(16)26-19(24-11)14-8-3-4-9-15(14)22/h3-10H,23H2,1-2H3,(H,25,27)

InChI Key

HDXMSKOJBZHEBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3Cl)C(=O)NC4=CC(=CC=C4)OC)N

Origin of Product

United States

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